

# Spectroscopic Blueprint of Verlamelin: A Technical Guide to its NMR and HRMS Analysis

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **Verlamelin**, a cyclic lipodepsipeptide with notable antifungal properties. This document details the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data essential for its characterization, alongside the experimental protocols for acquiring this data.

## **High-Resolution Mass Spectrometry (HRMS) Data**

High-resolution mass spectrometry confirms the elemental composition of **Verlamelin** A. The observed mass-to-charge ratio ( $[M+H]^+$ ) aligns precisely with its calculated molecular formula,  $C_{45}H_{72}N_7O_{11}[1]$ .

Parameter	Value
Molecular Formula	C45H72N7O11
Calculated [M+H]+	886.5284
Found [M+H]+	886.5276

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data



The structural elucidation of **Verlamelin** A is heavily reliant on one-dimensional (¹H) and two-dimensional NMR spectroscopy. The following tables summarize the chemical shift assignments for **Verlamelin** A in deuterated methanol (CD<sub>3</sub>OD) at 500 MHz.

<sup>1</sup>H NMR Data for Verlamelin A (500 MHz, CD₃OD)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Tyr H-2', H-6'	7.17	d	8.4
Tyr H-3', H-5'	6.86	d	8.6
5-HTDA H-5	4.71	q	6.6, 5.9
Gln H-α	4.46	dd	10.2, 4.5
Val H-α	4.44–4.38	m	
Pro H-α	4.34	dt	10.5, 5.3
Tyr H-α	4.29–4.23	m	
Thr H-β	3.94	d	4.4
Pro H-δ	3.93–3.85	m	
Pro H-δ	3.68–3.61	m	
Tyr H-β	3.18	dd	13.7, 4.3
Tyr H-β	2.94	dd	13.7, 9.2
Gln H-y	2.25	q	7.1
Val H-β, Pro H-β, Pro H-γ	2.13–1.91	m	
Ala H-β	1.38	d	6.9
5-HTDA CH₃	1.30	s	
5-HTDA CH₃	1.26	s	-
Thr H-y	1.13	d	6.6
Gln H-γ  Val H-β, Pro H-β, Pro  H-γ  Ala H-β  5-HTDA CH <sub>3</sub>	2.25 2.13–1.91 1.38 1.30 1.26	q m d s	6.9



Data compiled from the total synthesis of **Verlamelin** A[1].

#### <sup>13</sup>C NMR Data for Verlamelin A

While a complete, explicitly assigned <sup>13</sup>C NMR table is not readily available in the cited literature, the successful synthesis and characterization of **Verlamelin** A confirmed that the <sup>13</sup>C{<sup>1</sup>H} signals of the synthetic material were in good agreement with the natural product[1]. Researchers undertaking the analysis of **Verlamelin** would typically perform a full suite of 2D NMR experiments (HSQC, HMBC) to assign all carbon resonances definitively.

## **Experimental Protocols**

The following sections outline the generalized experimental procedures for the spectroscopic analysis of **Verlamelin**, based on standard practices for cyclic lipopeptides.

#### **Isolation of Verlamelin**

**Verlamelin** is a naturally occurring compound isolated from the fermentation broth of the entomopathogenic fungus Lecanicillium sp.[2][3] or Simplicillium lamellicola[1]. The typical isolation procedure involves:

- Fermentation: Culturing the fungus in a suitable liquid medium to promote the production of secondary metabolites.
- Extraction: Extraction of the culture broth with an organic solvent such as ethyl acetate.
- Purification: A multi-step chromatographic purification of the crude extract, often employing silica gel chromatography followed by preparative high-performance liquid chromatography (HPLC) to yield pure Verlamelin.

#### **HRMS Analysis**

High-resolution mass spectrometry is performed to determine the accurate mass and elemental composition of the isolated compound.

 Sample Preparation: A dilute solution of pure Verlamelin is prepared in a suitable solvent, such as methanol.



- Instrumentation: The analysis is carried out on a high-resolution mass spectrometer, typically an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an electrospray ionization (ESI) source.
- Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in positive ion mode to observe the protonated molecule [M+H]<sup>+</sup>.
- Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass-tocharge ratio of the parent ion, which is then used to calculate the elemental composition.

## **NMR Spectroscopy**

NMR spectroscopy is the primary technique for elucidating the detailed chemical structure and stereochemistry of **Verlamelin**.

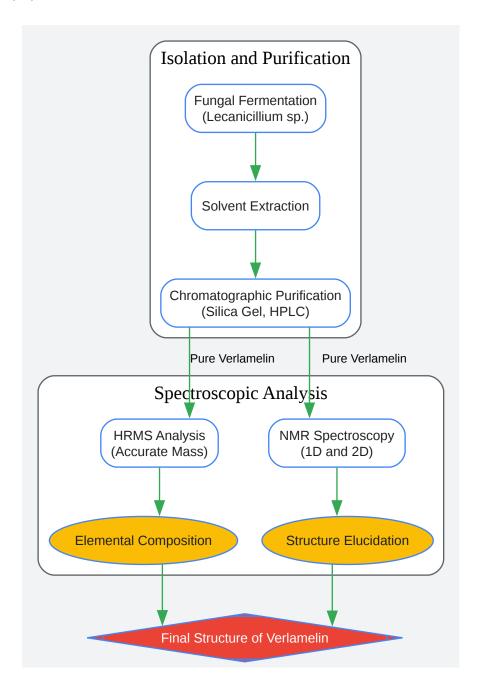
- Sample Preparation: Approximately 1-5 mg of pure **Verlamelin** is dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube.
- Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer, typically operating at 500 MHz or higher for <sup>1</sup>H frequency.
- Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed, including:
  - o ¹H NMR
  - o 13C NMR
  - Correlation Spectroscopy (COSY) to identify proton-proton couplings within spin systems.
  - Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.
  - Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon correlations, which is crucial for connecting different structural fragments.
  - Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine through-space proximities of protons, aiding in stereochemical assignments and conformational analysis.



 Data Processing and Analysis: The acquired NMR data is processed using appropriate software. The chemical shifts, coupling constants, and cross-peak correlations from the various spectra are analyzed to assemble the complete structure of Verlamelin.

#### **Visualizations**

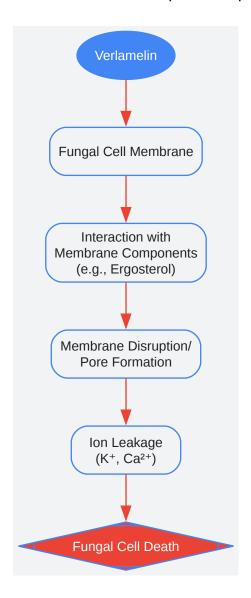
The following diagrams illustrate the experimental workflow for the analysis of **Verlamelin** and a hypothesized signaling pathway for its antifungal activity, based on the known mechanisms of other cyclic lipopeptides.





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Caption: Experimental workflow for the isolation and spectroscopic analysis of **Verlamelin**.



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